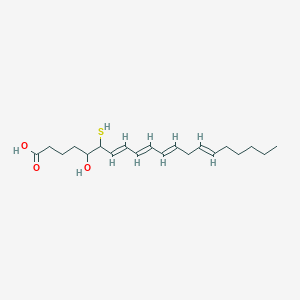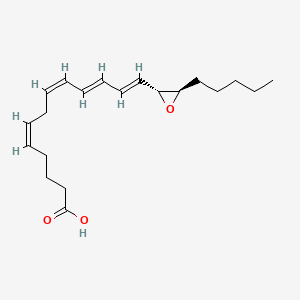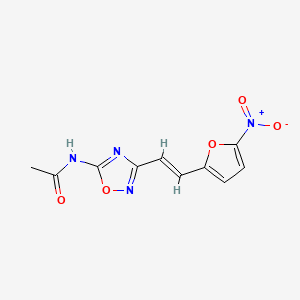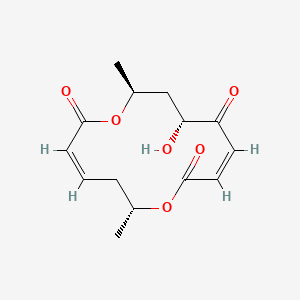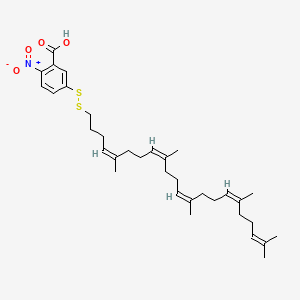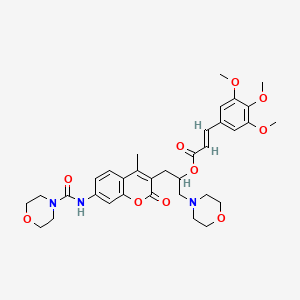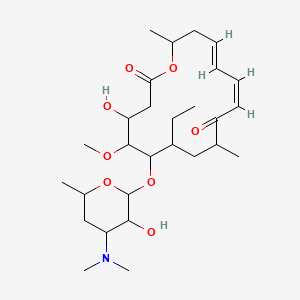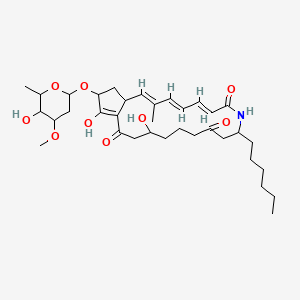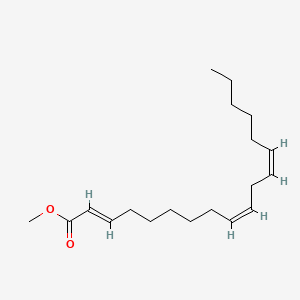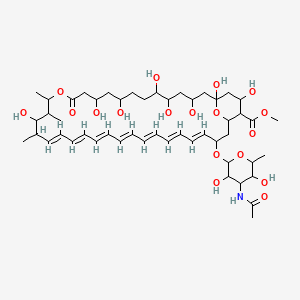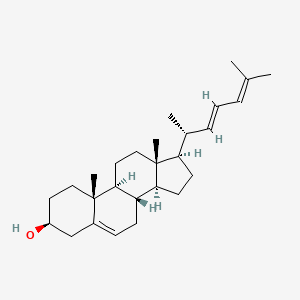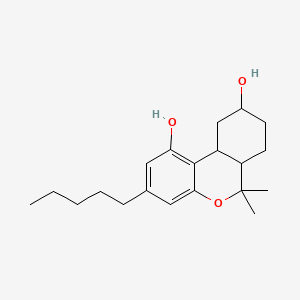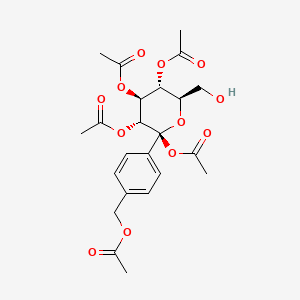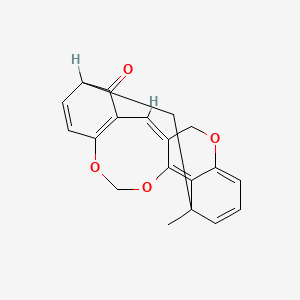
4-Hydroxy-2-pentadecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-pentadecenal: is an organic compound with the molecular formula C15H28O2 . It is a hydroxyaldehyde, characterized by the presence of both a hydroxyl group and an aldehyde group. This compound is known for its role in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-pentadecenal can be synthesized through a one-pot synthesis method. This involves the reduction-oxygenation of the corresponding (2E,4E)-2,4-alkadienals using molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques, utilizing the aforementioned synthetic routes with appropriate scaling and optimization for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-2-pentadecenal undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-pentadecenal has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-pentadecenal involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its role in enzymatic reactions or as a signaling molecule.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-nonenal: Another hydroxyaldehyde with similar chemical properties.
4-Hydroxy-2-heptenal: Shares structural similarities and undergoes similar chemical reactions.
4-Hydroxy-2-hexenal: Known for its role in biological processes and chemical synthesis.
Uniqueness: 4-Hydroxy-2-pentadecenal is unique due to its specific molecular structure, which allows it to participate in a diverse range of chemical reactions and applications. Its longer carbon chain compared to similar compounds provides distinct physical and chemical properties, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
98241-48-6 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
(E)-4-hydroxypentadec-2-enal |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13-15,17H,2-10,12H2,1H3/b13-11+ |
InChI-Schlüssel |
VXUGVOLNFXPTNN-ACCUITESSA-N |
SMILES |
CCCCCCCCCCCC(C=CC=O)O |
Isomerische SMILES |
CCCCCCCCCCCC(/C=C/C=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(C=CC=O)O |
Key on ui other cas no. |
112147-39-4 |
Synonyme |
4-hydroxypentadecenal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


